Molecular structure and weight of 5,8-Dichloro-1,7-naphthyridin-2-amine
Molecular structure and weight of 5,8-Dichloro-1,7-naphthyridin-2-amine
Molecular Scaffold Analysis & Application Guide
Part 1: Executive Summary
The compound 5,8-Dichloro-1,7-naphthyridin-2-amine represents a highly functionalized heterocyclic scaffold belonging to the 1,7-naphthyridine class.[1][2] In modern drug discovery, this specific chemotype serves as a critical "privileged structure," particularly in the design of ATP-competitive kinase inhibitors and DNA-intercalating agents.[1][2]
The presence of the 2-amino group provides a distinct vector for hydrogen bonding (donor/acceptor), while the 5,8-dichloro substitution pattern offers unique electrophilic sites for late-stage diversification via nucleophilic aromatic substitution (
Part 2: Molecular Identity & Physiochemical Properties[1][2][3]
Core Chemical Data
The following data is derived from stoichiometric calculation and structural analysis of the specific isomer
| Property | Value | Notes |
| IUPAC Name | 5,8-Dichloro-1,7-naphthyridin-2-amine | |
| Molecular Formula | ||
| Molecular Weight | 214.05 g/mol | Average Mass |
| Monoisotopic Mass | 212.986 Da | Based on |
| Heavy Atom Count | 13 | |
| Topological Polar Surface Area (TPSA) | ~51.8 | Est.[1][2][3] (Pyridine Ns + Amine) |
| LogP (Calculated) | ~2.3 - 2.8 | Lipophilic due to di-chloro substitution |
| H-Bond Donors | 1 (Amine | |
| H-Bond Acceptors | 3 (Ring N1, N7) |
Structural Numbering & Topology
Understanding the numbering of the 1,7-naphthyridine system is vital for accurate regiochemical modification.[2]
-
Ring A (Pyridine-like): Contains N1 and the amine at position 2.[2]
-
Substituents: The chlorine atoms at positions 5 and 8 flank the N7 nitrogen (para and ortho orientation relative to N7), creating a highly electron-deficient ring system susceptible to nucleophilic attack.[2]
Part 3: Structural Analysis & Reactivity Profile[2]
Electronic Distribution
The 1,7-naphthyridine core is electron-deficient (
-
C8 Position: Highly electrophilic due to the inductive effect of the adjacent N7 and the chlorine atom. This is the "soft spot" for
displacement by amines or alkoxides. -
C2 Position: The amino group acts as an electron-donating group (EDG) via resonance, stabilizing Ring A but making N1 more basic than N7.[2]
-
C5 Position: Sterically more hindered than C8 but still reactive in cross-coupling protocols (e.g., Suzuki-Miyaura).[2]
Reactivity Workflow Diagram
The following diagram illustrates the logical flow of chemical reactivity for this scaffold, guiding synthetic planning.
Figure 1: Reactivity map detailing the orthogonal functionalization vectors of the scaffold.
Part 4: Synthesis & Manufacturing Pathways[2]
Synthesizing 5,8-dichloro-1,7-naphthyridin-2-amine requires a strategy that installs the sensitive amino group while establishing the di-chloro motif.[1][2]
Retrosynthetic Analysis[2]
-
Precursor: 2-Amino-1,7-naphthyridine-5,8-dione (or tautomer).[1][2]
-
Chlorination: Treatment with
(Phosphorus oxychloride) converts the dione to the dichloro species. -
Core Construction: Condensation of 2,6-diaminopyridine with a suitable 1,3-dicarbonyl equivalent (e.g., diethyl malonate or similar) followed by cyclization.[1][2]
Protocol: Chlorination of the Dione Intermediate
Note: This is a generalized high-value protocol adapted from standard naphthyridine chemistry.
-
Reagents: 2-Amino-1,7-naphthyridine-5,8-dione (1.0 eq),
(excess), (catalytic). -
Setup: Dry round-bottom flask under Argon atmosphere.
-
Procedure:
-
Suspend the dione in neat
. -
Heat to reflux (
) for 4–6 hours. Monitoring by LCMS is critical as the amine may be partially protected or form a phosphoramidate intermediate that hydrolyzes upon workup. -
Quench: Cool to
and pour slowly onto crushed ice/ammonia water (exothermic!). -
Isolation: Extract with Ethyl Acetate/THF.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Part 5: Analytical Characterization (QC)
To validate the identity of
Expected NMR Signals ( -DMSO)
-
Protons: The molecule has only 3 aromatic protons (plus the
).-
H3 & H4 (Ring A): Pair of doublets (or d,d) characteristic of the pyridine ring (approx
7.0 - 8.5 ppm).[2] -
H6 (Ring B): A singlet (or sharp singlet) appearing between the two chlorine positions. Due to the electron-withdrawing Cl atoms, this proton will be deshielded.[2]
-
NH2: Broad singlet, exchangeable with
, typically 6.0 - 7.5 ppm.[1][2]
-
QC Workflow Diagram
The following Graphviz diagram outlines the decision tree for quality control during synthesis.
Figure 2: Quality Control decision matrix for validating the 5,8-dichloro-1,7-naphthyridin-2-amine scaffold.
Part 6: Applications in Drug Discovery[2]
Kinase Inhibition (PIP4K2A & p38 MAP)
The 1,7-naphthyridine scaffold is a known bioisostere for quinolines and isoquinolines.[2] The 2-amino group often mimics the hinge-binding motif of ATP, forming hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues).[1][2]
-
Mechanism: The scaffold occupies the ATP-binding pocket.
-
Selectivity: The 5,8-dichloro substitution forces the molecule into a specific orientation, potentially inducing selectivity against off-target kinases by exploiting the "gatekeeper" residue size.[1][2]
DNA Intercalation
Similar to 1,8-naphthyridines (e.g., Nalidixic acid derivatives), 1,7-naphthyridines can act as DNA intercalators.[1][2] The planar, electron-deficient aromatic system allows for
References
-
BenchChem. (2025).[5] The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. Retrieved from [2]
-
MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Molecules. Retrieved from [2]
-
National Institutes of Health (NIH). (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[1][2][6] Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Sigma-Aldrich. (2025).[2] Product Specification: 4,8-dichloro-1,7-naphthyridine (Analogous Scaffold Data). Retrieved from [1][2]
-
ChemSrc. (2025). Physicochemical Properties of Dichloro-naphthyridines. Retrieved from [2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 3,8-Dichloro-[1,7]naphthyridine | CAS#:1260672-65-8 | Chemsrc [chemsrc.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
